molecular formula C7H10O3 B13979518 2-Methylglycidyl acrylate CAS No. 19900-46-0

2-Methylglycidyl acrylate

Cat. No.: B13979518
CAS No.: 19900-46-0
M. Wt: 142.15 g/mol
InChI Key: ARYIITVULFDIQB-UHFFFAOYSA-N
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Description

2-Methylglycidyl acrylate is an acrylate ester that contains both an epoxide and an acrylate group. This bifunctional nature makes it a versatile compound in various chemical reactions and industrial applications. It is commonly used in the production of epoxy resins and other polymeric materials due to its reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylglycidyl acrylate can be synthesized through the reaction of glycidol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylglycidyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylglycidyl acrylate involves its reactive functional groups. The epoxide group can undergo ring-opening reactions, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming crosslinked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

2-Methylglycidyl acrylate can be compared with other similar compounds such as glycidyl methacrylate and 2-carboxyethyl acrylate:

    Glycidyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

    2-Carboxyethyl acrylate: Contains a carboxyl group instead of an epoxide group.

The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and applications .

Properties

CAS No.

19900-46-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(2-methyloxiran-2-yl)methyl prop-2-enoate

InChI

InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3

InChI Key

ARYIITVULFDIQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COC(=O)C=C

Origin of Product

United States

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